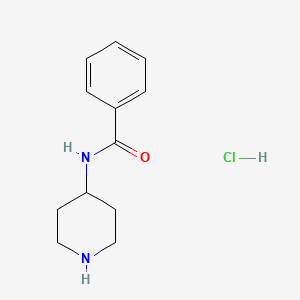

N-(ピペリジン-4-イル)ベンザミド塩酸塩

概要

説明

N-(piperidin-4-yl)benzamide hydrochloride, also known as N-PBH, is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound that can be synthesized from the reaction of N-piperidin-4-yl)benzamide and hydrochloric acid. N-PBH has been found to be useful in various scientific research applications, such as in cell biology and biochemistry. This article will discuss the synthesis of N-PBH, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

低酸素誘導因子経路の活性化

N-(ピペリジン-4-イル)ベンザミド塩酸塩: は、低酸素誘導因子1(HIF-1)経路の活性化における役割について研究されています 。これは、特にがん研究において重要であり、HIF-1は、腫瘍微小環境で一般的に見られる低酸素レベルに対する細胞応答に重要な役割を果たしています。この経路を調節することで、この化合物は腫瘍の増殖と生存に影響を与える可能性があります。

抗がん活性

この化合物の誘導体は、抗がん剤として有望な結果を示しています。 それらは、HIF-1αタンパク質および下流の標的遺伝子p21の発現を誘導し、切断型カスパーゼ-3の上方制御を導き、腫瘍細胞のアポトーシスを促進することが判明しています 。これは、がんに対する新しい治療戦略の開発における潜在的な用途を示唆しています。

肝細胞がんの治療

in vitro研究は、N-(ピペリジン-4-イル)ベンザミド塩酸塩の特定の誘導体が、肝細胞がんのモデルであるHepG2細胞において有意な阻害生物活性を示すことを示しています 。これは、肝臓がんの治療におけるこの化合物の使用のための道を開きます。

薬物動態の最適化

この化合物は、バイオアイソスターおよび薬物動態パラメーターによって導かれる新しいベンザミド誘導体の合成に使用されています 。この用途は、薬物設計において非常に重要であり、化合物の薬物動態プロファイルを最適化することで、治療効果を大幅に向上させることができます。

創薬と開発

N-(ピペリジン-4-イル)ベンザミド塩酸塩の一部であるピペリジン核は、創薬における一般的な構造モチーフです 。それは、抗ウイルス剤、抗マラリア剤、抗菌剤など、さまざまな薬理活性を備えた薬物の開発に関与しています。

生物活性スクリーニング

この化合物とその誘導体は、生物活性スクリーニングにかけられ、さまざまな阻害活性を明らかにしました。 これは、さまざまな生物学的標的を持つ新薬の開発のための出発点としての可能性を強調しています .

創薬におけるバイオアイソスター

バイオアイソスターは、類似の生物学的特性を維持しながら、分子の1つの部分を別の部分に置き換えることを含みます。N-(ピペリジン-4-イル)ベンザミド塩酸塩はこの文脈で利用され、潜在的に改善された薬理プロファイルを持つ新しい化合物を生成しました .

アポトーシスの誘導

N-(ピペリジン-4-イル)ベンザミド塩酸塩誘導体が腫瘍細胞でアポトーシスを誘導する能力は、研究の重要な分野です。 細胞死経路を誘発することで、これらの化合物はさまざまな癌の治療に役立ちます .

Safety and Hazards

The safety information for “N-(piperidin-4-yl)benzamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and not eating, drinking, or smoking when using this product .

将来の方向性

Piperidines, including “N-(piperidin-4-yl)benzamide hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

N-(piperidin-4-yl)benzamide hydrochloride primarily targets the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . The unique subunit of HIF-1, HIF-1α, is only found in the hypoxic nucleus and determines the HIF-1 activity .

Mode of Action

The compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes apoptosis in tumor cells .

Biochemical Pathways

The activation of HIF-1α by N-(piperidin-4-yl)benzamide hydrochloride affects several biochemical pathways. HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

生化学分析

Biochemical Properties

N-(piperidin-4-yl)benzamide hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key biomolecules, including enzymes and proteins involved in cellular signaling pathways. For instance, it has been reported to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, N-(piperidin-4-yl)benzamide hydrochloride can bind to specific receptors on the cell surface, influencing signal transduction pathways and altering cellular responses .

Cellular Effects

The effects of N-(piperidin-4-yl)benzamide hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a critical role in cellular adaptation to low oxygen conditions . By inducing the expression of HIF-1α protein and its downstream target genes, N-(piperidin-4-yl)benzamide hydrochloride can promote cell survival and adaptation under hypoxic conditions . Furthermore, this compound has been found to upregulate the expression of apoptosis-related proteins, such as p21 and cleaved caspase-3, leading to programmed cell death in certain cancer cell lines .

Molecular Mechanism

At the molecular level, N-(piperidin-4-yl)benzamide hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as kinases and receptors, thereby modulating their activity . For example, the inhibition of kinase activity by N-(piperidin-4-yl)benzamide hydrochloride can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival . Additionally, this compound can induce changes in gene expression by activating transcription factors like HIF-1α, which in turn regulates the expression of genes involved in cellular metabolism and stress responses .

Temporal Effects in Laboratory Settings

The effects of N-(piperidin-4-yl)benzamide hydrochloride over time in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . In in vitro studies, the effects of N-(piperidin-4-yl)benzamide hydrochloride on cellular function have been shown to persist for several hours, indicating sustained activity . Long-term studies in in vivo models have also demonstrated that this compound can exert prolonged effects on cellular processes, although the exact duration of its activity may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of N-(piperidin-4-yl)benzamide hydrochloride vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects on cellular function and survival, particularly under hypoxic conditions . At higher doses, N-(piperidin-4-yl)benzamide hydrochloride can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing adverse reactions . These findings highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound.

Metabolic Pathways

N-(piperidin-4-yl)benzamide hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation . For instance, the activation of HIF-1α by N-(piperidin-4-yl)benzamide hydrochloride can lead to increased glycolytic activity, providing cells with an alternative energy source under hypoxic conditions . Additionally, this compound can affect metabolite levels by altering the expression of genes involved in metabolic regulation .

Transport and Distribution

The transport and distribution of N-(piperidin-4-yl)benzamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by certain transporter proteins, facilitating its intracellular accumulation . Once inside the cell, N-(piperidin-4-yl)benzamide hydrochloride can bind to various intracellular targets, including enzymes and receptors, thereby exerting its biochemical effects . The distribution of this compound within tissues may also be influenced by factors such as tissue perfusion and binding affinity to extracellular matrix components .

Subcellular Localization

The subcellular localization of N-(piperidin-4-yl)benzamide hydrochloride plays a critical role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . The localization of N-(piperidin-4-yl)benzamide hydrochloride to the nucleus is particularly important for its role in gene regulation, as it can directly influence the activity of transcription factors and other nuclear proteins . Additionally, post-translational modifications, such as phosphorylation, may affect the subcellular distribution and activity of this compound .

特性

IUPAC Name |

N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPZBYLCTOOFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83540-09-4 | |

| Record name | N-(piperidin-4-yl)benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

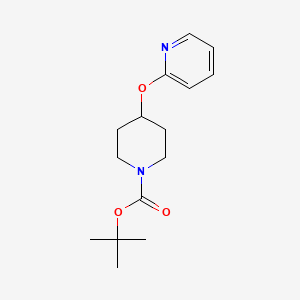

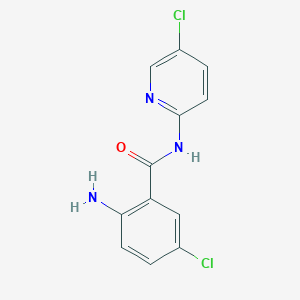

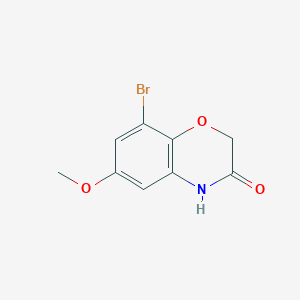

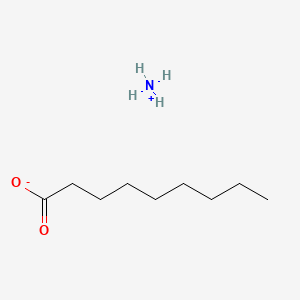

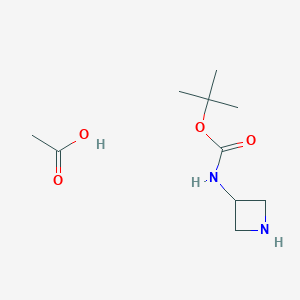

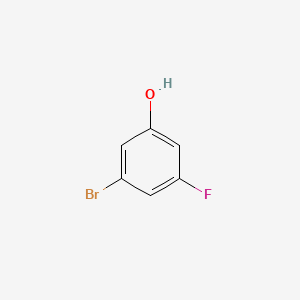

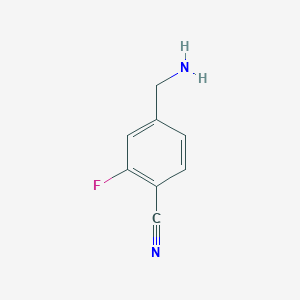

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)